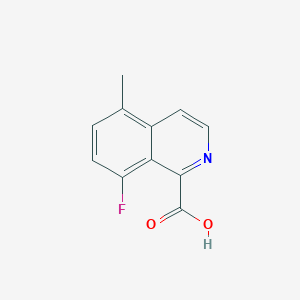
N'-hydroxy-3-(methylsulfanyl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-3-(methylsulfanyl)propanimidamide is a chemical compound with the molecular formula C4H10N2OS It is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a propanimidamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(methylsulfanyl)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)propanimidamide with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of N’-hydroxy-3-(methylsulfanyl)propanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-3-(methylsulfanyl)propanimidamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N’-hydroxy-3-(methylsulfanyl)propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor or receptor antagonist.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-3-(methylsulfanyl)propanimidamide involves its interaction with specific molecular targets. The hydroxy group and the imidamide structure allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-hydroxy-3-(methoxyphenyl)sulfanylpropanimidamide
- N’-hydroxy-3-(2-methylpropyl)sulfanylpropanimidamide
Uniqueness
N’-hydroxy-3-(methylsulfanyl)propanimidamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C4H10N2OS |
|---|---|
Poids moléculaire |
134.20 g/mol |
Nom IUPAC |
N'-hydroxy-3-methylsulfanylpropanimidamide |
InChI |
InChI=1S/C4H10N2OS/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |
Clé InChI |
HILVDJGUWHWJKF-UHFFFAOYSA-N |
SMILES isomérique |
CSCC/C(=N/O)/N |
SMILES canonique |
CSCCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


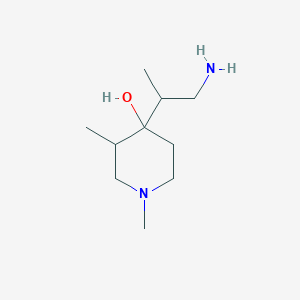

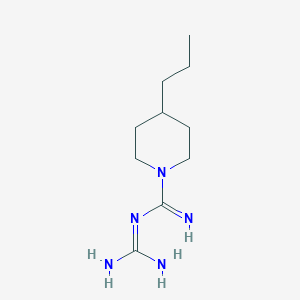
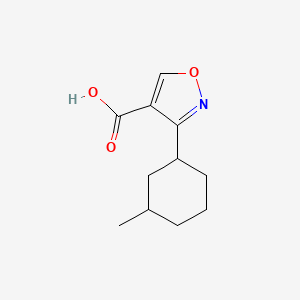
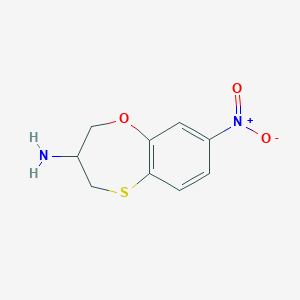

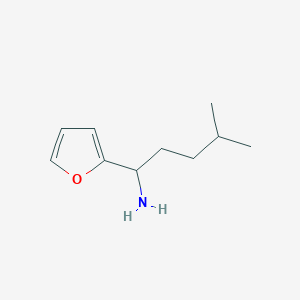
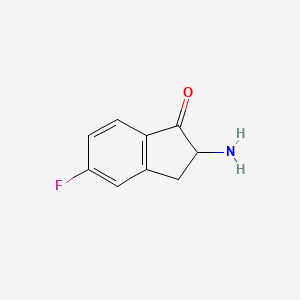
![3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B13243713.png)
![5-Ethyl-3-[2-oxo-2-(piperazin-1-YL)ethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B13243733.png)
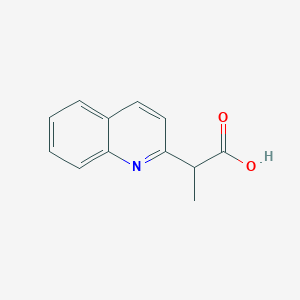

![(1R)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13243744.png)
